Gliamilide
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Overview
Description
Gliamilide is a novel sulfamylurea derivative known for its hypoglycemic activity. It is characterized by a very short plasma half-life and is primarily used in the research of maturity-onset diabetes. The compound has shown promising results in stimulating insulin secretion, making it a potential candidate for diabetes treatment .
Preparation Methods
Gliamilide is synthesized through a series of chemical reactions involving the attachment of an acylaminoethyl function to the 4 position of the piperidine ring. The synthetic route typically involves the following steps:
Starting Materials: The synthesis begins with basic starting materials such as piperidine and acylamino compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving solvents like acetonitrile and reagents such as sulfonyl chlorides.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Gliamilide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Gliamilide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity of sulfamylurea derivatives.
Biology: In biological research, this compound is used to investigate its effects on insulin secretion and glucose metabolism.
Medicine: this compound is being explored as a potential treatment for maturity-onset diabetes due to its hypoglycemic properties.
Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs.
Mechanism of Action
Gliamilide exerts its effects by stimulating the secretion of insulin from pancreatic beta cells. It works by blocking ATP-sensitive potassium channels on the beta cells, causing depolarization and subsequent insulin release. This mechanism is similar to other sulfonylurea drugs, but this compound has a unique structure that allows for a very short plasma half-life, making it potentially safer with fewer side effects .
Comparison with Similar Compounds
Gliamilide is compared with other sulfonylurea derivatives such as glibenclamide, glipizide, and glimepiride:
Glibenclamide: this compound has a shorter plasma half-life compared to glibenclamide, which may reduce the risk of prolonged hypoglycemia.
Glipizide: this compound and glipizide both stimulate insulin secretion, but this compound’s unique structure offers a different pharmacokinetic profile.
Glimepiride: This compound has a similar mechanism of action to glimepiride but differs in its molecular structure and duration of action
This compound stands out due to its short plasma half-life and promising hypoglycemic activity, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
51876-98-3 |
---|---|
Molecular Formula |
C23H33N5O5S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[2-[1-[[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methylcarbamoylsulfamoyl]piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30)/t17-,18+,19+/m0/s1 |
InChI Key |
MQQJZPWSYVPWPF-IPMKNSEASA-N |
SMILES |
COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4 |
Isomeric SMILES |
COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NC[C@H]3C[C@@H]4C[C@H]3C=C4 |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gliamilide; Gliamilide [USAN:INN]; CP-27,634; CP 27,634; CP27,634. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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